Ethyl benzyl succinate
Overview
Description
Ethyl benzyl succinate is an organic compound that belongs to the class of esters. It is derived from succinic acid, which is a dicarboxylic acid. The compound is characterized by the presence of an ethyl group and a benzyl group attached to the succinate backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl benzyl succinate can be synthesized through the esterification of succinic acid with ethanol and benzyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to isolate the product. The use of advanced catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl benzyl succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl succinic acid and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Benzyl succinic acid and other carboxylic acids.
Reduction: Benzyl alcohol and ethyl alcohol derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl benzyl succinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in esterification reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in pharmaceutical formulations.
Industry: this compound is used in the production of polymers, resins, and plasticizers. It also finds applications in the fragrance and flavor industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of ethyl benzyl succinate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can modulate cellular processes, including signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Ethyl benzyl succinate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl phenyl succinate: Similar structure but with a phenyl group instead of a benzyl group.
Diethyl succinate: Contains two ethyl groups instead of one ethyl and one benzyl group.
Uniqueness: this compound is unique due to the presence of both an ethyl group and a benzyl group, which imparts distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications.
Properties
IUPAC Name |
4-O-benzyl 1-O-ethyl butanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-2-16-12(14)8-9-13(15)17-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWTXNMQOXXVRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00335985 | |
Record name | Ethyl benzyl succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00335985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106478-00-6 | |
Record name | Ethyl benzyl succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00335985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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